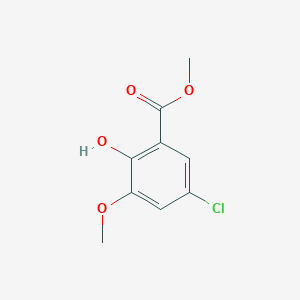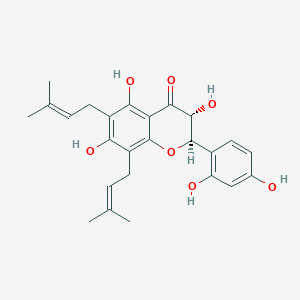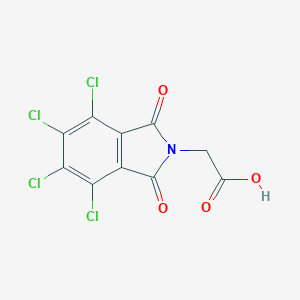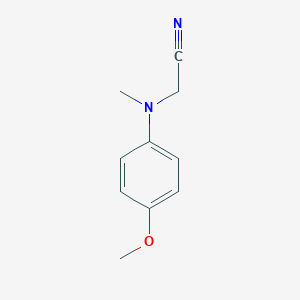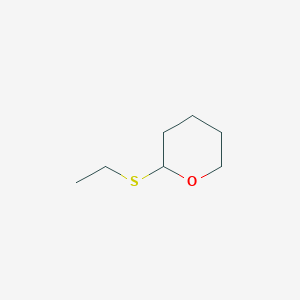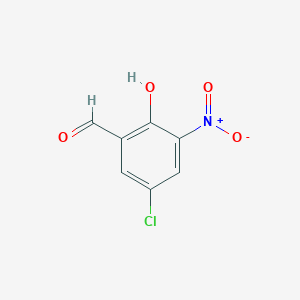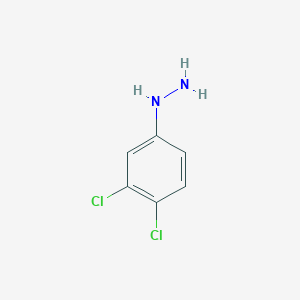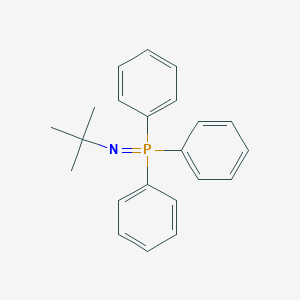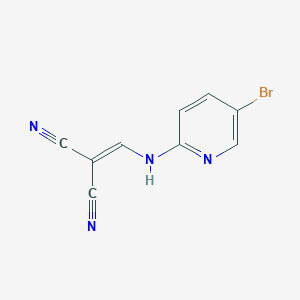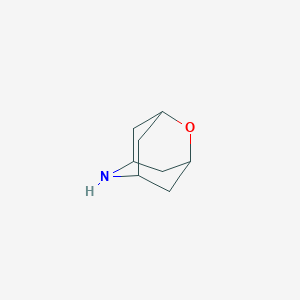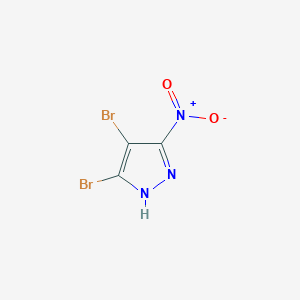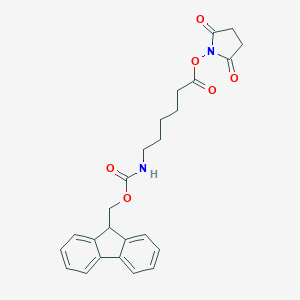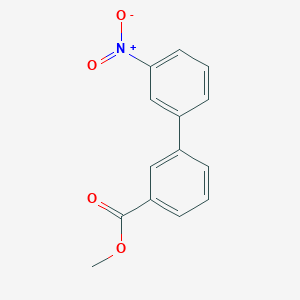
Methyl 3-(3-nitrophenyl)benzoate
Overview
Description
Methyl 3-(3-nitrophenyl)benzoate: is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and a nitro group is attached to the phenyl ring. This compound is known for its applications in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Methyl Benzoate: The synthesis of Methyl 3-(3-nitrophenyl)benzoate typically begins with the nitration of methyl benzoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Reduction: Methyl 3-(3-aminophenyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 3-(3-nitrophenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its ability to undergo various chemical transformations .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific characteristics .
Mechanism of Action
The mechanism of action of Methyl 3-(3-nitrophenyl)benzoate involves its ability to undergo various chemical reactions due to the presence of the nitro group. The nitro group is highly reactive and can participate in reduction and substitution reactions, leading to the formation of different products. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which makes the aromatic ring more susceptible to electrophilic attack .
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar in structure but lacks the additional phenyl group.
Methyl 4-nitrobenzoate: Similar but with the nitro group in the para position.
Methyl 2-nitrobenzoate: Similar but with the nitro group in the ortho position.
Uniqueness: Methyl 3-(3-nitrophenyl)benzoate is unique due to the presence of both the nitro group and the additional phenyl group, which provides it with distinct chemical properties. This makes it more versatile in chemical synthesis and research applications compared to its simpler analogs .
Properties
IUPAC Name |
methyl 3-(3-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWSOKNZNVBULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470954 | |
| Record name | Methyl 3-(3-nitrophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-24-1 | |
| Record name | Methyl 3-(3-nitrophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
